molecular formula C17H26N2S B3853302 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine

4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine

Cat. No. B3853302
M. Wt: 290.5 g/mol
InChI Key: UGCGXWXLYSLRED-UHFFFAOYSA-N
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Description

4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine, also known as PET, is a chemical compound that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. PET is a thiomorpholine derivative that has a piperidine ring and a phenylethyl group attached to it. In

Scientific Research Applications

4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been studied for its potential applications in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine exerts its pharmacological effects by binding to specific receptors in the body. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has also been shown to interact with other receptors, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects
4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been shown to have a range of biochemical and physiological effects. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective effects. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has several advantages for use in lab experiments. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine is relatively easy to synthesize and has a high purity. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine is also stable under a range of conditions, making it suitable for use in various experimental settings. However, 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine. One area of research is the development of 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine analogs with improved pharmacological properties, such as increased potency or selectivity for specific receptors. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine, which could lead to the development of new treatments for neurodegenerative diseases. Finally, research could focus on the use of 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine in combination with other drugs or therapies to enhance its therapeutic effects.

properties

IUPAC Name

4-[1-(2-phenylethyl)piperidin-4-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2S/c1-2-4-16(5-3-1)6-9-18-10-7-17(8-11-18)19-12-14-20-15-13-19/h1-5,17H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCGXWXLYSLRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-Phenylethyl)-4-piperidinyl]thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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